molecular formula C14H13NO B325839 4-[(2-Methylbenzylidene)amino]phenol

4-[(2-Methylbenzylidene)amino]phenol

Cat. No.: B325839
M. Wt: 211.26 g/mol
InChI Key: UOBLBEDCLBTNGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methylbenzylidene)amino]phenol is a Schiff base compound synthesized via the condensation of 2-methylbenzaldehyde with 4-aminophenol. Its structure comprises a phenolic ring connected to a 2-methylbenzylidene moiety through an imine (–CH=N–) linkage. This compound belongs to a broader class of aromatic imines, which are widely studied for their crystallographic properties, biological activities, and applications in materials science. The presence of the hydroxyl (–OH) group on the phenol ring and the methyl (–CH₃) substituent on the benzylidene moiety influences its electronic structure, solubility, and intermolecular interactions .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

4-[(2-methylphenyl)methylideneamino]phenol

InChI

InChI=1S/C14H13NO/c1-11-4-2-3-5-12(11)10-15-13-6-8-14(16)9-7-13/h2-10,16H,1H3

InChI Key

UOBLBEDCLBTNGC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)O

Canonical SMILES

CC1=CC=CC=C1C=NC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

4-[(4-Nitrobenzylidene)amino]phenol

Structural Differences :

  • The nitro (–NO₂) group at the para position of the benzylidene moiety replaces the methyl group in 4-[(2-Methylbenzylidene)amino]phenol.
  • The nitro group is strongly electron-withdrawing, reducing electron density on the imine nitrogen, whereas the methyl group is electron-donating, enhancing electron density .

Crystallographic Properties :

  • The nitro derivative exhibits a dihedral angle of 2.4–5.0° between aromatic rings, leading to planar molecular packing stabilized by C–H···O and O–H···O hydrogen bonds.
  • The nitro compound forms 2D layered structures via π-π stacking (centroid distances: 3.73–3.85 Å), while methyl-substituted analogs may rely more on van der Waals interactions due to reduced polarity .

N-(2-Methylbenzylidene)-phenylglycine Amide (NMPA)

Structural Differences :

  • NMPA replaces the phenolic ring with a phenylglycine amide group, introducing a peptide-like backbone.

Solubility and Stability :

  • NMPA is soluble in 95% isopropanol/acetonitrile, whereas this compound, with its polar –OH group, may exhibit higher solubility in polar solvents like ethanol or methanol.
  • The amide group in NMPA facilitates racemization in solution, a property absent in the phenolic derivative .

5-(2-Fluorophenyl)-4-[(E)-(2-methylbenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Structural Differences :

Methoxy-Substituted Analogs (e.g., 2-Hydroxy-5-methoxybenzylidene Derivatives)

Electronic Effects :

  • Methoxy (–OCH₃) groups are electron-donating, similar to methyl groups, but with greater polarity. This enhances solubility in organic solvents compared to the methyl-substituted compound .

Hydrogen Bonding :

  • Methoxy derivatives form additional C–H···O interactions, whereas this compound relies on O–H···N and C–H···π bonds for crystal stabilization .

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